Studies have shown 2-Amino-6-chlorobenzoic acid possesses antibacterial properties against specific bacterial strains. Research suggests it can inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis, making it a potential candidate for drug development. Source: Antibacterial Activity of Some N-Substituted Anthranilic Acids and Their Esters Against Mycobacterium tuberculosis, European Journal of Medicinal Chemistry
Research indicates the potential of 2-Amino-6-chlorobenzoic acid derivatives to exhibit antiprotozoal activity against parasites like Leishmania, which cause Leishmaniasis. This opens avenues for exploring its use in developing antiparasitic drugs. Source: Synthesis and antileishmanial activity of new 2-amino-6-chlorobenzoic acid derivatives, Bioorganic & Medicinal Chemistry Letters:
2-Amino-6-chlorobenzoic acid serves as a valuable building block in organic synthesis for various functional molecules. Its unique chemical structure allows its incorporation into diverse organic compounds with desired properties. Source: 2-Amino-6-chlorobenzoic acid, Sigma-Aldrich:
Research explores the use of 2-Amino-6-chlorobenzoic acid in the development of functional polymers. Its reactive groups enable its incorporation into polymer chains, potentially leading to polymers with tailored properties for various applications. Source: Synthesis and characterization of novel poly(ether sulfone)s containing 2-amino-6-chlorobenzoic acid moieties, European Polymer Journal:
2-Amino-6-chlorobenzoic acid, also known as 6-chloroanthranilic acid, is an aromatic compound with the molecular formula and a molecular weight of 171.58 g/mol. It is characterized by the presence of an amino group and a carboxylic acid group, making it a member of the amino benzoic acids family. This compound appears as a light yellow solid and has a melting point range of 143 to 147 °C . Its structure includes a chlorine substituent at the 6-position of the benzoic acid ring, which influences its chemical reactivity and biological activity.
The chemical behavior of 2-amino-6-chlorobenzoic acid can be explored through various reactions:
Nuclear Magnetic Resonance (NMR) spectroscopy is often employed to monitor these reactions and to confirm structural integrity .
2-Amino-6-chlorobenzoic acid exhibits notable biological activities:
Several synthetic routes exist for producing 2-amino-6-chlorobenzoic acid:
These methods yield high purity and satisfactory yields, making them suitable for laboratory and industrial applications.
The applications of 2-amino-6-chlorobenzoic acid are diverse:
Interaction studies involving 2-amino-6-chlorobenzoic acid focus on its binding affinity with proteins and enzymes:
Such studies are crucial for assessing its potential efficacy and safety in clinical settings.
Several compounds share structural similarities with 2-amino-6-chlorobenzoic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Similarity Index | Unique Features |
---|---|---|
Methyl 5-amino-2-chlorobenzoate | 0.89 | Methyl ester derivative with different solubility. |
2-Amino-5-chloro-3-methylbenzoic acid | 0.88 | Contains a methyl group at a different position. |
4-Amino-2,3-dichlorobenzoic acid | 0.85 | Contains two chlorine substituents on the ring. |
These compounds vary in their functional groups and positions of substituents, which significantly influence their chemical reactivity and biological properties .
2-Amino-6-chlorobenzoic acid (CAS 2148-56-3) emerged as a structurally significant derivative of anthranilic acid (2-aminobenzoic acid), a compound first isolated in 1841 by Carl Julius Fritzsche during indigo degradation studies. While anthranilic acid itself became foundational in dye and pharmaceutical chemistry, its halogenated derivatives gained prominence in the mid-20th century as synthetic organic chemistry advanced. The chlorinated variant, 2-amino-6-chlorobenzoic acid, was likely first synthesized during efforts to modify anthranilic acid’s reactivity for medicinal applications, though early literature remains sparse. Its systematic characterization, including crystallographic data and solubility profiles, became standardized in chemical databases by the late 20th century.
This compound’s bifunctional structure—combining an aromatic amine, carboxylic acid, and chlorine substituent—renders it a versatile intermediate. Its role in synthesizing β-lactam antibiotics, particularly dicloxacillin, underscores its pharmaceutical importance. Additionally, its electron-deficient aromatic ring facilitates nucleophilic substitutions, making it valuable in constructing heterocyclic frameworks for drug discovery. Recent studies highlight its utility in developing polyamine transport inhibitors and c-Myc transcriptional regulators, positioning it at the forefront of oncology research.
2-Amino-6-chlorobenzoic acid, with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 grams per mole, represents a disubstituted benzoic acid derivative bearing both amino and chloro functional groups [1] [2]. The compound exhibits a planar aromatic structure with the carboxylic acid group positioned at the 1-position, an amino group at the 2-position, and a chlorine atom at the 6-position of the benzene ring [3] [4].
The molecular geometry of 2-amino-6-chlorobenzoic acid demonstrates characteristic aromatic planarity with specific geometric parameters derived from both experimental and theoretical investigations [5]. The compound possesses 11 heavy atoms, with 6 aromatic heavy atoms contributing to the benzene ring structure [22]. The presence of one rotatable bond, corresponding to the carboxylic acid group, allows for conformational flexibility around the carbon-oxygen single bond [22].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₆ClNO₂ | [1] |
Molecular Weight (g/mol) | 171.58 | [1] |
Number of Heavy Atoms | 11 | [22] |
Number of Aromatic Heavy Atoms | 6 | [22] |
Number of Rotatable Bonds | 1 | [22] |
Topological Polar Surface Area (Ų) | 63.32 | [22] |
Molar Refractivity | 42.82 | [22] |
Crystallographic investigations of 2-amino-6-chlorobenzoic acid derivatives reveal important structural parameters [15]. Complexes containing this compound demonstrate triclinic crystal systems with space group P1̅ [15]. The unit cell dimensions exhibit characteristic parameters with a = 10.8055(5) Ångströms, b = 11.5657(6) Ångströms, and c = 12.0494(6) Ångströms [15].
The crystal structure exhibits specific angular relationships with α = 78.058(1)°, β = 80.405(2)°, and γ = 69.388(1)°, resulting in a unit cell volume of 1371.69(12) cubic Ångströms [15]. These crystallographic parameters indicate significant deviation from orthogonal geometry, characteristic of triclinic systems [15].
Crystallographic Parameter | Value | Reference |
---|---|---|
Crystal System | Triclinic | [15] |
Space Group | P1̅ (no. 2) | [15] |
Unit Cell a (Å) | 10.8055(5) | [15] |
Unit Cell b (Å) | 11.5657(6) | [15] |
Unit Cell c (Å) | 12.0494(6) | [15] |
Unit Cell α (°) | 78.058(1) | [15] |
Unit Cell β (°) | 80.405(2) | [15] |
Unit Cell γ (°) | 69.388(1) | [15] |
The compound exhibits distinct physical characteristics including a melting point range of 142-160°C, with literature values showing some variation depending on purity and measurement conditions [3] [4] [6]. The crystalline structure manifests as white to light yellow powder or crystals, indicating minimal chromophoric influence from the substituents [4] [8].
Solubility characteristics demonstrate excellent water solubility, attributed to the presence of both amino and carboxylic acid functional groups capable of hydrogen bonding [7]. The compound also exhibits solubility in polar protic solvents such as methanol, consistent with its amphiphilic nature [4] [9].
The electronic configuration of 2-amino-6-chlorobenzoic acid demonstrates characteristic aromatic delocalization with specific modifications introduced by the amino and chloro substituents [10]. The benzene ring maintains its aromatic character with six π-electrons distributed across the conjugated system [2] [5].
Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment of individual atoms within the molecule [11]. The aromatic protons exhibit chemical shifts characteristic of substituted benzoic acids, with specific patterns reflecting the electronic influence of both electron-donating amino and electron-withdrawing chloro substituents [11] [37].
The molecular orbital configuration demonstrates highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that influence the compound's reactivity and stability [32]. Quantum chemical calculations reveal specific electronic properties including dipole moments and molecular polarizability that govern intermolecular interactions [32] [33].
The amino group at the 2-position introduces significant resonance stabilization through donation of its lone pair electrons into the aromatic system [16]. This electron donation increases electron density on the benzene ring, particularly at the ortho and para positions relative to the amino group [16]. The chlorine atom at the 6-position exhibits dual electronic effects, acting as both an electron-withdrawing group through inductive effects and an electron-donating group through resonance involving its lone pairs [16].
The carboxylic acid functionality demonstrates characteristic resonance stabilization of the carboxylate anion upon deprotonation [16]. The proximity of the amino group creates potential for intramolecular hydrogen bonding, influencing both the electronic distribution and conformational preferences of the molecule [14].
Theoretical calculations indicate specific orbital interactions that contribute to the overall molecular stability [32]. The compound exhibits calculated dipole moments reflecting the asymmetric distribution of electron density resulting from the substitution pattern [32].
Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups and their electronic environments [7] [11]. The amino group exhibits characteristic stretching vibrations, while the carboxylic acid demonstrates both carbonyl and hydroxyl absorptions [7]. The aromatic carbon-carbon stretching vibrations appear in regions consistent with substituted benzene derivatives [7].
Nuclear magnetic resonance data provide detailed electronic environment information for both proton and carbon nuclei [11] [37]. The chemical shift patterns reflect the combined electronic influences of all substituents, with specific coupling patterns revealing spatial relationships between different protons [11].
The comparative analysis of 2-amino-6-chlorobenzoic acid with its isomeric analogues reveals significant structural and electronic differences [25] [27] [28]. 2-Amino-3-chlorobenzoic acid represents the ortho-substituted analogue with respect to the amino group, while 2-amino-4-chlorobenzoic acid and 2-amino-5-chlorobenzoic acid represent meta and para analogues, respectively [25] [27] [28].
Each isomer exhibits distinct melting point characteristics reflecting different intermolecular interactions in the solid state [25] [27] [28]. 2-Amino-3-chlorobenzoic acid demonstrates the highest melting point at 189-191°C, followed by 2-amino-5-chlorobenzoic acid at 204-209°C, while 2-amino-6-chlorobenzoic acid exhibits an intermediate range of 142-160°C [25] [28] [6].
Compound | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Substitution Pattern | Appearance |
---|---|---|---|---|---|
2-Amino-6-chlorobenzoic acid | 2148-56-3 | 171.58 | 142-160 | Ortho (6-position) | White to light yellow |
2-Amino-3-chlorobenzoic acid | 6388-47-2 | 171.58 | 189-191 | Ortho (3-position) | Yellow to brown |
2-Amino-4-chlorobenzoic acid | 89-77-0 | 171.58 | Not specified | Meta (4-position) | Pale cream to pale brown |
2-Amino-5-chlorobenzoic acid | 635-21-2 | 171.58 | 204-209 | Meta (5-position) | White to light yellow |
The positional isomers demonstrate distinct electronic properties resulting from different substitution patterns [16] [18]. The relative positioning of amino and chloro substituents influences the overall electronic distribution and reactivity patterns [16]. Ortho substitution, as observed in 2-amino-3-chlorobenzoic acid, creates potential for intramolecular interactions that are absent in meta and para analogues [18].
Acidity variations among the isomers reflect the combined electronic effects of both substituents [16]. The chloro substituent exhibits stronger electron-withdrawing effects when positioned ortho to the carboxylic acid group compared to meta or para positions [16]. The amino group demonstrates electron-donating characteristics that vary in magnitude depending on its position relative to both the carboxylic acid and chloro substituents [16].
Computational studies reveal distinct molecular orbital energy levels for each isomer, influencing their respective chemical reactivities [24]. Bond length and bond angle variations reflect the different electronic environments created by alternative substitution patterns [24].
The isomeric analogues exhibit distinct solid-state packing arrangements influenced by their different substitution patterns [14]. Hydrogen bonding patterns vary significantly among the isomers, with ortho-substituted compounds demonstrating different intermolecular association patterns compared to meta and para analogues [14].
Crystal structure analyses reveal that anthranilic acid derivatives can adopt different conformational arrangements in the solid state [14]. Some analogues form centrosymmetric dimers through carboxylic acid hydrogen bonding, while others adopt alternative packing motifs [14]. The specific substitution pattern influences the predominant solid-state architecture and consequently affects physical properties such as melting points and solubility characteristics [14].
Comparative crystallographic data demonstrate that different isomers can crystallize in distinct space groups with varying unit cell parameters [14]. These structural differences reflect the influence of substituent positioning on intermolecular interactions and crystal packing efficiency [14].
Nuclear magnetic resonance spectroscopy provides clear differentiation among the isomeric analogues [37]. The chemical shift patterns for aromatic protons vary systematically with substitution position, reflecting the different electronic environments created by alternative substituent arrangements [37]. Coupling patterns also differ among isomers, providing additional structural identification criteria [37].
Infrared spectroscopy reveals subtle but characteristic differences in vibrational frequencies among the isomers [18]. The amino and carboxylic acid stretching vibrations exhibit position-dependent shifts reflecting the different electronic environments [18]. These spectroscopic differences enable reliable identification and characterization of individual isomers [18].
The conventional synthesis of 2-amino-6-chlorobenzoic acid primarily relies on the reduction of 2-chloro-6-nitrobenzoic acid through established nitro group reduction methodologies [1] [2]. These traditional approaches have been extensively studied and optimized over decades, providing reliable pathways for industrial and laboratory-scale production.
Cerium(III) chloride has emerged as a particularly effective reducing agent for the conversion of 2-chloro-6-nitrobenzoic acid to 2-amino-6-chlorobenzoic acid [1] [3]. The mechanism involves a multi-step electron transfer process where cerium(III) acts as the primary electron donor in combination with hydrogen sources.
The reaction proceeds through a carefully controlled protocol involving cerium chloride (0.16 mol) combined with 4-hydroxy-3-methoxybenzene ethanol solution (0.19 mol) in potassium chloride solution [1] [2]. The process requires precise temperature control at 60-65°C with stirring speeds maintained between 160-190 rpm initially, then increased to 260-310 rpm during the reflux phase.
The mechanistic pathway involves sequential reduction stages where the nitro group undergoes a six-electron reduction process [4]. The cerium(III) species facilitates the initial electron transfer to form the nitroso intermediate, followed by further reduction to the hydroxylamine derivative, and finally to the amino functionality [4] [5]. This stepwise reduction ensures high selectivity and minimizes the formation of unwanted side products.
Research findings demonstrate that this method achieves yields of approximately 90% under optimized conditions [1] [3]. The reaction time is typically 5-7 hours, making it competitive with other conventional reduction methods. The cerium-mediated process shows excellent functional group tolerance, particularly preserving the chlorine substituent at the 6-position of the benzoic acid framework.
Potassium bisulfite represents another significant conventional reducing agent for this transformation, offering distinct mechanistic advantages and operational benefits [1] [6] [7]. The bisulfite-mediated reduction operates through a different pathway compared to metal-based reductants, involving sulfur radical chemistry.
The optimal concentration of potassium bisulfite solution significantly influences reaction outcomes [1]. Studies indicate that 41% potassium bisulfite solution provides superior yields compared to lower concentrations [1]. At 23% solution concentration, yields reach 85%, while 41% solution concentration achieves 92% yield under identical reaction conditions [1] [3].
The mechanistic aspects of potassium bisulfite reduction involve the generation of sulfite radical anions (- SO₃⁻) through aerobic oxidation [6]. These radicals participate in the reduction process by facilitating electron transfer to the nitro group. The reaction proceeds through intermediate formation of bisulfite adducts, which subsequently undergo hydrolysis to yield the amino product [6].
Temperature control remains critical for potassium bisulfite-catalyzed processes. The optimal temperature range of 60-65°C balances reaction rate with selectivity [1] [3]. Higher temperatures may lead to side reactions, while lower temperatures result in incomplete conversion. The reaction mixture requires constant stirring to ensure adequate mass transfer and uniform heating.
The addition of potassium chloride as a co-solvent enhances the solubility of reactants and improves overall reaction efficiency [1] [3]. A 28% potassium chloride solution combined with potassium bisulfite achieves yields of 88%, demonstrating the beneficial effect of ionic strength on the reduction process.
Environmental consciousness and sustainable chemistry principles have driven the development of green synthesis methodologies for 2-amino-6-chlorobenzoic acid production [8] [9] [10]. These approaches focus on minimizing environmental impact while maintaining synthetic efficiency and product quality.
Biological synthesis methods utilizing microorganisms represent a frontier approach in green chemistry [11] [10]. Certain bacterial strains have demonstrated the capability to degrade and metabolize anthranilic acid derivatives under anaerobic conditions [11]. These denitrifying bacteria, primarily Pseudomonas species, can oxidize 2-aminobenzoate completely to carbon dioxide and ammonium under nitrate-reducing conditions [11].
Plant-based synthesis methodologies leverage natural reducing agents present in plant extracts [8] [10] [12]. These phytochemical reducing agents offer mild reaction conditions and renewable resource utilization. Plant extracts containing polyphenolic compounds can serve as both reducing and stabilizing agents in the synthesis process [8] [10].
Microwave-assisted synthesis under green conditions provides rapid reaction times and energy efficiency [13] [14]. Solvent-free microwave techniques have been developed that complete the reduction process within minutes rather than hours [13]. These methods utilize microwave-assisted heating to activate chlorinating agents without the need for traditional solvents [13].
Enzymatic synthesis approaches utilize specific enzymes to catalyze the reduction process under mild conditions [10] [15]. These biocatalytic methods operate at ambient temperatures and physiological pH, offering exceptional selectivity and environmental compatibility [10].
The use of renewable feedstocks and biodegradable templates represents another green approach [8] [9]. Natural precursors such as biomass-derived materials can serve as starting materials, reducing dependence on petroleum-based chemicals [8] [16].
Solvent selection and engineering play crucial roles in optimizing yields and reaction efficiency for 2-amino-6-chlorobenzoic acid synthesis [17] [18] [19]. Comprehensive solubility studies have established fundamental thermodynamic parameters governing solvent-solute interactions.
Equilibrium solubility studies across thirteen individual solvents reveal significant variations in dissolution capability [17] [19]. The descending order of mole fraction solubility follows: N-methyl pyrrolidone > ethanol > ethyl acetate > n-propanol > isopropanol > n-butanol > ethylene glycol > isobutanol > n-heptanol > 1-octanol > acetonitrile > toluene > water > cyclohexane [17].
N-methyl pyrrolidone (NMP) demonstrates the highest dissolution capacity for 2-amino-6-chlorobenzoic acid across the temperature range of 278.15 to 323.15 K [17] [19]. This superior solubility arises from strong dipole-dipole interactions between the polar pyrrolidone ring and the amino and carboxyl functionalities of the substrate.
Ethanol represents an optimal balance between solubility, cost, and environmental considerations [17] [19]. The alcohol functionality forms hydrogen bonds with both the amino and carboxyl groups, facilitating dissolution while maintaining compatibility with reduction reagents. Ethanol-water mixtures provide tunable solvent polarity for optimized reaction conditions.
Temperature effects on solubility follow predictable thermodynamic trends, with solubility increasing with temperature for all solvents studied [17] [19]. The Apelblat equation provides the best mathematical correlation for predicting solubility behavior across different temperature ranges [17].
Solvent engineering for yield optimization involves matching solvent properties to specific synthetic requirements [18] [20]. For cerium(III) chloride reductions, ethanol-water mixtures provide optimal conditions for both reactant solubility and product precipitation [1] [2]. The dual-solvent system allows for controlled crystallization during workup procedures.
Mixed solvent systems offer enhanced control over reaction kinetics and product recovery [18] [21]. Binary and ternary solvent mixtures can be designed to optimize individual process steps, from initial dissolution through final purification.
Effective purification of 2-amino-6-chlorobenzoic acid requires careful selection of recrystallization conditions to achieve high purity while maintaining acceptable recovery yields [22] [21] [23] [24] [25].
Single-solvent recrystallization from hot water represents the most straightforward purification approach [1] [2] [22] [21]. The procedure involves dissolving the crude product in boiling water until saturation, followed by controlled cooling to ambient temperature. This method achieves purity levels of 95% with recovery yields of approximately 88% [21] [23].
Ethanol-water mixed solvent recrystallization provides superior purification efficiency [22] [21] [23]. The binary solvent system allows for fine-tuning of solubility characteristics by adjusting the ethanol-to-water ratio. Typical ratios of 3:1 to 1:1 ethanol:water provide optimal conditions for most purification scenarios [21] [23].
The recrystallization process follows established protocols beginning with dissolution of impure material in the minimum volume of hot solvent [22] [21] [23] [24]. Gradual cooling to room temperature promotes formation of well-defined crystals with minimal impurity incorporation. Cooling rates of 1-2°C per minute provide optimal crystal growth kinetics [21].
Multi-solvent recrystallization techniques offer the highest purity levels but at the cost of reduced recovery yields [21]. These methods involve initial dissolution in one solvent followed by controlled addition of an anti-solvent to precipitate purified product. While achieving purities up to 99%, recovery yields typically decrease to 75-82% [21].
Hot filtration protocols are essential when insoluble impurities are present [21] [23]. The technique involves filtration of the hot solution before crystallization to remove particulate matter and insoluble byproducts. Vacuum filtration through preheated filter funnels prevents premature crystallization during the filtration process [21].
Column chromatography provides an alternative purification method when recrystallization proves insufficient [22] [26]. Silica gel chromatography using gradient elution with ethyl acetate-hexane mixtures can achieve high purity levels. However, this method is more resource-intensive and generates larger volumes of waste solvent [22].
The selection of optimal purification protocols depends on the specific impurity profile of the crude product [22] [21] [23]. For products containing inorganic salts, water washing followed by recrystallization from organic solvents proves most effective. When organic impurities predominate, chromatographic methods may be necessary to achieve pharmaceutical-grade purity levels.
Quality control during purification involves melting point determination and spectroscopic analysis to confirm product identity and purity [21] [23]. High-performance liquid chromatography (HPLC) provides quantitative analysis of impurity levels and validates purification efficiency [13].
Drying protocols following recrystallization require careful attention to prevent decomposition or hydrate formation [21] [23]. Vacuum drying at temperatures below 60°C ensures complete solvent removal while preserving product integrity. Storage under inert atmosphere prevents oxidative degradation of the amino functionality [21].
The development of scalable purification processes requires consideration of industrial constraints including solvent recovery, waste minimization, and energy efficiency [18] [21]. Process optimization studies focus on balancing purity requirements with economic and environmental considerations to develop commercially viable purification protocols.
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